1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one
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Overview
Description
1-{1,5-Dioxa-9-azaspiro[55]undecane-9-carbonyl}imidazolidin-2-one is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of both an imidazolidinone ring and a spirocyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with an appropriate carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl}imidazolidin-2-one involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or other biomolecules, modulating their activity and function. The spirocyclic structure allows for unique binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: A related compound with a similar spirocyclic framework but lacking the imidazolidinone ring.
1,4-Dioxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different functional groups.
Uniqueness
1-{1,5-Dioxa-9-azaspiro[55]undecane-9-carbonyl}imidazolidin-2-one is unique due to its combination of the spirocyclic structure and the imidazolidinone ring
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c16-10-13-4-7-15(10)11(17)14-5-2-12(3-6-14)18-8-1-9-19-12/h1-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHYCQSKQTHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)N3CCNC3=O)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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